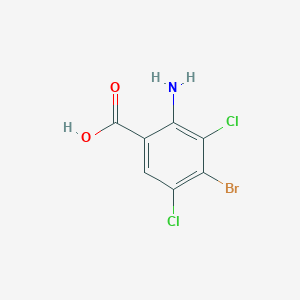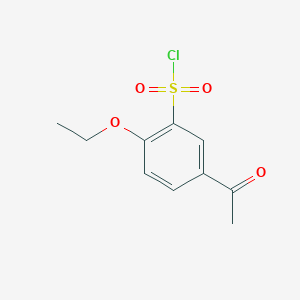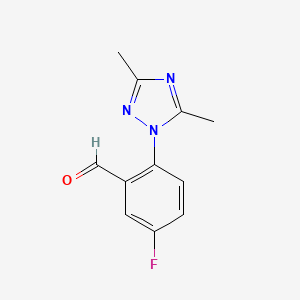
3-Bromo-5-(1-Boc-3-pyrrolidinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate: is a synthetic organic compound featuring a pyrrolidine ring substituted with a tert-butyl ester group, a bromine atom, and a hydroxyl group on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate in the presence of a base like triethylamine.
Bromination and Hydroxylation of the Phenyl Ring: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS). The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and organometallic reagents
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of de-brominated products
Substitution: Formation of new derivatives with substituted functional groups
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It can be used in biochemical studies to investigate the effects of brominated and hydroxylated phenyl rings on biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets in biological systems. The bromine and hydroxyl groups on the phenyl ring can participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
類似化合物との比較
- tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(3-bromo-phenyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(3-chloro-5-hydroxyphenyl)pyrrolidine-1-carboxylate
Comparison:
- Unique Features: The presence of both bromine and hydroxyl groups on the phenyl ring distinguishes tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate from its analogs. This combination of functional groups can lead to unique reactivity and biological activity.
- Reactivity: The bromine atom can undergo substitution reactions, while the hydroxyl group can participate in hydrogen bonding and oxidation reactions, providing versatility in chemical synthesis and biological interactions.
This detailed article provides a comprehensive overview of tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H20BrNO3 |
|---|---|
分子量 |
342.23 g/mol |
IUPAC名 |
tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-5-4-10(9-17)11-6-12(16)8-13(18)7-11/h6-8,10,18H,4-5,9H2,1-3H3 |
InChIキー |
QKVHXRWWJAFZHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC(=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B15307263.png)

![3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate](/img/structure/B15307273.png)

![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)
![Methyl 2-[(1-aminocyclopropyl)formamido]acetate](/img/structure/B15307297.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)



![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)
![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)


